molecular formula C20H24Cl2Ti B040845 Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) CAS No. 112531-75-6

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)

Cat. No.: B040845
CAS No.: 112531-75-6
M. Wt: 383.2 g/mol
InChI Key: JCEDTJKHTKLRJD-UHFFFAOYSA-L
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Description

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV): is a metallocene compound that features a titanium center coordinated to two chlorine atoms and a racemic mixture of ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) typically involves the reaction of titanium tetrachloride with rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl) in the presence of a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The titanium center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, facilitating the formation of long-chain polymers.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Substitution Reactions: The major products are substituted titanium complexes.

    Polymerization Reactions: The major products are high molecular weight polymers such as polyethylene or polypropylene.

Scientific Research Applications

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in the polymerization of olefins, contributing to the production of various plastics and elastomers.

    Biology and Medicine:

    Industry: It is employed in the production of high-performance materials, including specialty polymers and advanced composites.

Mechanism of Action

The mechanism by which Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) exerts its catalytic effects involves the coordination of the titanium center to the olefin substrate, followed by the insertion of the olefin into the titanium-carbon bond. This process is facilitated by the unique electronic and steric properties of the ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands, which stabilize the transition state and lower the activation energy of the reaction.

Comparison with Similar Compounds

  • Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
  • Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)

Comparison:

  • Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV): This compound is similar in structure but features a zirconium center instead of titanium. It exhibits similar catalytic properties but may differ in reactivity and stability due to the different metal center.
  • Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV): This compound is an enantiomer of the racemic mixture and may exhibit different stereoselectivity in catalytic reactions.

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) stands out due to its unique combination of electronic and steric properties, making it a versatile and efficient catalyst in various chemical processes.

Properties

InChI

InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDTJKHTKLRJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112531-75-6
Record name Dichloro(rac-ethylene(4,5,6,7-tetrahydro-1-indenyl))titanium(IV)
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